6-(2,4,6-Trifluorophenyl)pyridin-3-ol
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Overview
Description
6-(2,4,6-Trifluorophenyl)pyridin-3-ol is a chemical compound that belongs to the class of fluorinated pyridines It features a pyridine ring substituted with a trifluorophenyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trifluorobenzene and pyridine derivatives.
Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4,6-Trifluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorophenyl group.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dehydroxylated or modified trifluorophenyl derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
6-(2,4,6-Trifluorophenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
2,4,6-Trifluorophenol: Contains a trifluorophenyl group but lacks the pyridine ring.
2,4,6-Triphenylpyrylium tetrafluoroborate: A related compound with a pyrylium ring instead of a pyridine ring.
Uniqueness
6-(2,4,6-Trifluorophenyl)pyridin-3-ol is unique due to the presence of both a trifluorophenyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-(2,4,6-trifluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-6-3-8(13)11(9(14)4-6)10-2-1-7(16)5-15-10/h1-5,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOTSZNGQJTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692612 |
Source
|
Record name | 6-(2,4,6-Trifluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-21-5 |
Source
|
Record name | 6-(2,4,6-Trifluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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